molecular formula C10H6BrClN2 B3195956 6'-Bromo-2-chloro-3,3'-bipyridine CAS No. 942206-03-3

6'-Bromo-2-chloro-3,3'-bipyridine

Cat. No. B3195956
CAS RN: 942206-03-3
M. Wt: 269.52 g/mol
InChI Key: ZJELTIZOKPTJER-UHFFFAOYSA-N
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Description

“6’-Bromo-2-chloro-3,3’-bipyridine” is a chemical compound with the empirical formula C10H6BrClN2 . It has a molecular weight of 269.53 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of “6’-Bromo-2-chloro-3,3’-bipyridine” is BrC1=NC=C(C2=CC=C(Cl)N=C2)C=C1 . This representation can be used to visualize the molecular structure of the compound.


Physical And Chemical Properties Analysis

“6’-Bromo-2-chloro-3,3’-bipyridine” is a solid compound . It has a molecular weight of 269.53 . The compound’s empirical formula is C10H6BrClN2 .

Safety and Hazards

“6’-Bromo-2-chloro-3,3’-bipyridine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . This means it is toxic if swallowed and causes serious eye damage. It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves and eye protection .

properties

IUPAC Name

2-bromo-5-(2-chloropyridin-3-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-9-4-3-7(6-14-9)8-2-1-5-13-10(8)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJELTIZOKPTJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654757
Record name 6'-Bromo-2-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Bromo-2-chloro-3,3'-bipyridine

CAS RN

942206-03-3
Record name 6'-Bromo-2-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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